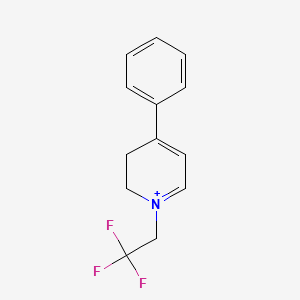
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridinium core substituted with a phenyl group and a trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium typically involves the reaction of a pyridine derivative with a phenyl-substituted trifluoroethylating agent. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert the pyridinium core to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce dihydropyridine derivatives.
科学的研究の応用
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine: Similar structure but with a tetrahydropyridine core.
1-Phenyl-2-(2,2,2-trifluoroethyl)pyridinium: Differing in the position of the trifluoroethyl group.
Uniqueness
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
651321-29-8 |
|---|---|
分子式 |
C13H13F3N+ |
分子量 |
240.24 g/mol |
IUPAC名 |
4-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium |
InChI |
InChI=1S/C13H13F3N/c14-13(15,16)10-17-8-6-12(7-9-17)11-4-2-1-3-5-11/h1-6,8H,7,9-10H2/q+1 |
InChIキー |
FDLMZQSHASVLRT-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](=CC=C1C2=CC=CC=C2)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)
![1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12596244.png)
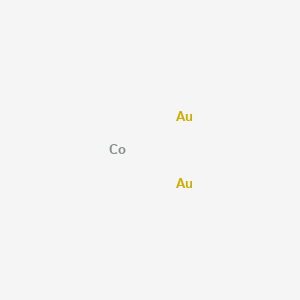

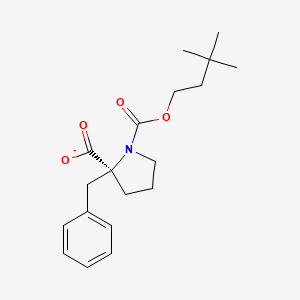
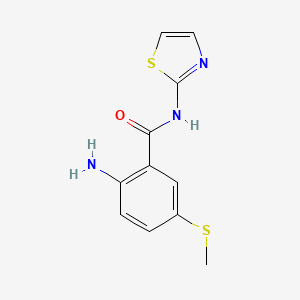
![Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-](/img/structure/B12596281.png)
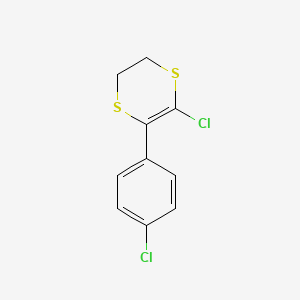
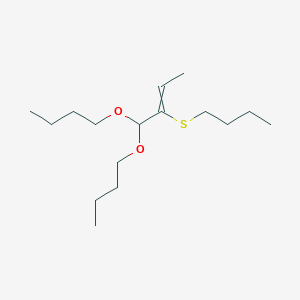
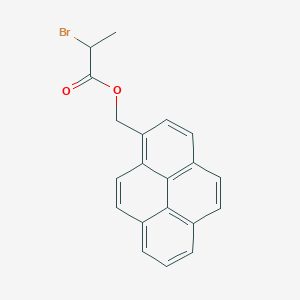

![N~1~-[2-(Cyclohex-1-en-1-yl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12596307.png)
![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
